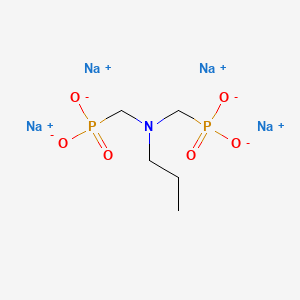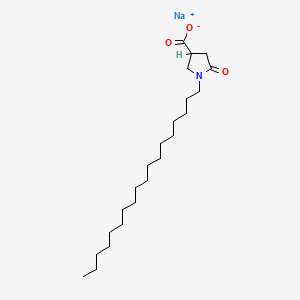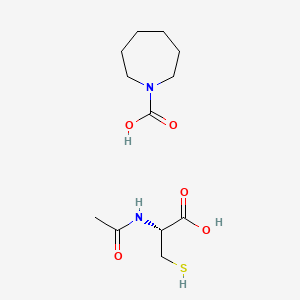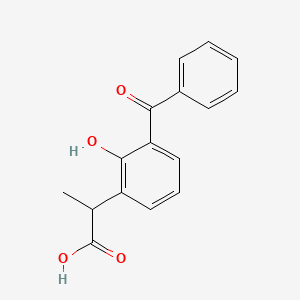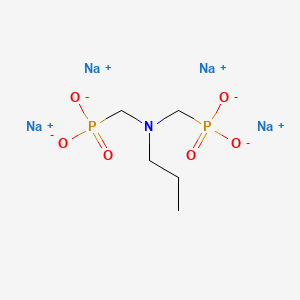
Tetrasodium ((propylimino)bis(methylene))diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium ((propylimino)bis(methylene))diphosphonate: is a chemical compound with the molecular formula C6H12NNa4O6P2. It is a diphosphonate compound, which means it contains two phosphonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the tetrasodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality.
化学反応の分析
Types of Reactions:
Oxidation: Tetrasodium ((propylimino)bis(methylene))diphosphonate can undergo oxidation reactions, where the phosphonate groups are oxidized to form phosphonic acids.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of sodium ions with other cations are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of metal phosphonates.
科学的研究の応用
Chemistry: Tetrasodium ((propylimino)bis(methylene))diphosphonate is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in water treatment and metal extraction processes.
Biology: In biological research, this compound is used to study the interactions between phosphonates and biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the treatment of bone diseases. Its ability to bind to calcium ions makes it useful in preventing the formation of calcium-based kidney stones.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment systems. It prevents the formation of scale deposits in pipes and machinery, thereby improving the efficiency and lifespan of the equipment.
作用機序
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound can form strong bonds with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelating ability is the basis for its use in water treatment, metal extraction, and medical applications.
類似化合物との比較
Ethylenediaminetetraacetic acid (EDTA): Like tetrasodium ((propylimino)bis(methylene))diphosphonate, EDTA is a chelating agent used in various applications.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in medical and industrial applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This stability makes it particularly effective in preventing scale formation and in applications where long-term stability is required.
特性
CAS番号 |
94232-83-4 |
|---|---|
分子式 |
C5H11NNa4O6P2 |
分子量 |
335.05 g/mol |
IUPAC名 |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChIキー |
QERBDUDCPJCLER-UHFFFAOYSA-J |
正規SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


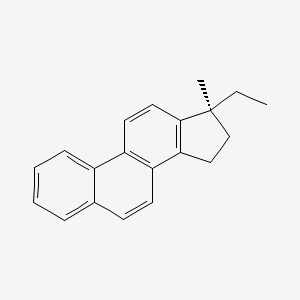
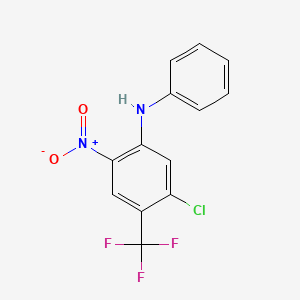
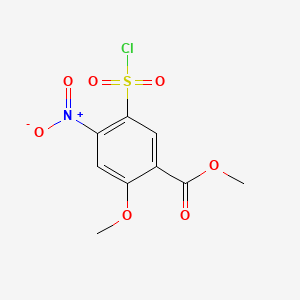
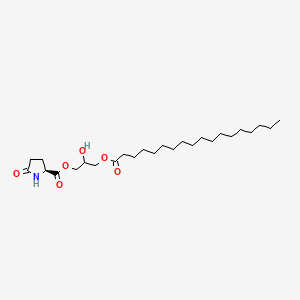
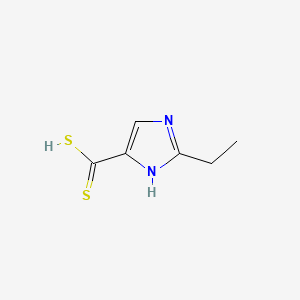
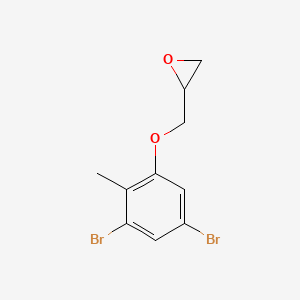


![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
